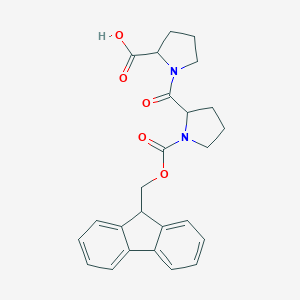
(S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine and fluorenyl groups, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, as well as its mechanisms of action and synthesis.
Chemical Structure and Synthesis
The chemical structure of the compound includes a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds. The synthesis of this compound typically involves multi-step reactions that include the protection of functional groups and coupling reactions to form the desired pyrrolidine derivatives.
Synthesis Overview
- Protection of Amino Groups : Use of Fmoc or Boc protecting groups.
- Formation of Pyrrolidine Rings : Cyclization reactions involving suitable precursors.
- Coupling with Fluorenyl Derivatives : Utilizing coupling agents to attach fluorenyl moieties.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis.
- Mechanism of Action : The compound acts as an inhibitor of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of mycobacteria. Inhibition of this enzyme disrupts cell wall biosynthesis, leading to bacterial death.
| Compound | MIC (µg/ml) | Cytotoxicity (HCT116) | Target |
|---|---|---|---|
| This compound | 2.5 | None observed | InhA |
The minimum inhibitory concentration (MIC) for the compound was found to be 2.5 µg/ml against M. tuberculosis, indicating potent activity without significant cytotoxic effects on human cell lines such as HCT116 .
Case Studies
- Study on InhA Inhibition : A study demonstrated that various pyrrolidine derivatives, including those structurally similar to the target compound, showed strong inhibition against InhA with MIC values ranging from 0.5 to 5 µg/ml. The structure-activity relationship (SAR) indicated that modifications in the fluorenyl moiety could enhance potency .
- Toxicity Profile Assessment : In a toxicity assessment involving multiple human cell lines, it was reported that compounds similar to this compound exhibited low cytotoxicity, making them promising candidates for further development as therapeutic agents against tuberculosis .
Propriétés
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQFWSWKRNOGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609741 |
Source


|
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144575-00-8 |
Source


|
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














